molecular formula C29H28N2O4S B5213690 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)benzamide

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)benzamide

Cat. No. B5213690
M. Wt: 500.6 g/mol
InChI Key: WRBOJXNUQKITEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)benzamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been widely used in scientific research. IKK plays a crucial role in the activation of the nuclear factor-κB (NF-κB) pathway, which regulates the expression of genes involved in inflammation, immunity, and cell survival. BMS-345541 has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)benzamide selectively inhibits the activity of IKK, which phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB. By inhibiting IKK, this compound prevents the activation of NF-κB and the expression of downstream target genes. This compound has been shown to be highly selective for IKK, with minimal off-target effects on other kinases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in cell-based and animal studies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, reduce inflammation and immune responses in various models of autoimmune and inflammatory diseases, and protect against ischemia-reperfusion injury in animal models of myocardial infarction and stroke.

Advantages and Limitations for Lab Experiments

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)benzamide has several advantages as a research tool, including its high selectivity for IKK, its ability to inhibit the activation of NF-κB, and its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for appropriate controls to account for off-target effects.

Future Directions

There are several future directions for research on 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)benzamide and the IKK/NF-κB pathway. One area of interest is the development of more potent and selective IKK inhibitors with improved pharmacokinetic properties and lower toxicity. Another area of interest is the identification of new downstream targets of NF-κB and the elucidation of their roles in various diseases. Additionally, the development of novel drug delivery systems and combination therapies may enhance the therapeutic efficacy of IKK inhibitors in clinical settings.

Synthesis Methods

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-N-(2,6-dimethylphenyl)benzamide with benzylamine, followed by the reaction of the resulting intermediate with 4-methoxybenzenesulfonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)benzamide has been extensively used in scientific research to investigate the role of IKK/NF-κB pathway in various diseases. It has been shown to inhibit the activation of NF-κB and the expression of downstream target genes, such as cytokines, chemokines, and adhesion molecules. This compound has been used to study the mechanisms of inflammation, immunity, and cell survival in various cell types, including cancer cells, immune cells, and endothelial cells.

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4S/c1-21-10-9-11-22(2)28(21)30-29(32)26-14-7-8-15-27(26)31(20-23-12-5-4-6-13-23)36(33,34)25-18-16-24(35-3)17-19-25/h4-19H,20H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBOJXNUQKITEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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